Product packaging for Methotrexate-d7 Hexaglutamate(Cat. No.:)

Methotrexate-d7 Hexaglutamate

Cat. No.: B1165186
M. Wt: 1107.05
Attention: For research use only. Not for human or veterinary use.
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Description

Methotrexate-d7 Hexaglutamate is a deuterated, polyglutamated analog of methotrexate (MTX), specifically designed for use as a critical tool in pharmacological and metabolic research. This high-purity compound serves primarily as a stable isotope-labeled internal standard for the precise quantification of endogenous methotrexate polyglutamates (MTX-PGs) in complex biological matrices using advanced analytical techniques like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The incorporation of seven deuterium atoms provides a predictable mass shift, ensuring reliable identification and accurate measurement in assays, thereby improving the validity of pharmacokinetic and metabolism studies. Once inside cells, methotrexate is metabolized by the enzyme folylpolyglutamate synthetase (FPGS) to form methotrexate polyglutamates (MTX-PGs) . This polyglutamation process is a crucial determinant of the drug's efficacy, as these metabolites are retained within cells for prolonged periods and exhibit significantly enhanced inhibitory effects on their target enzymes compared to the parent drug . Methotrexate polyglutamates are responsible for the cytotoxic effects in cancer chemotherapy and are also key to the anti-inflammatory effects in autoimmune diseases . The hexaglutamate form represents a highly polyglutamated species with substantial intracellular stability and potent biological activity. The research value of this compound is particularly significant in exploring the mechanisms of action and inter-patient variability in treatment response. Intracellular concentrations of MTX-PGs have been identified as a key predictor of treatment outcome in conditions like acute lymphoblastic leukemia and rheumatoid arthritis . Utilizing this deuterated internal standard allows researchers to accurately monitor the accumulation and persistence of these active metabolites, facilitating studies that aim to optimize dosing strategies, understand resistance mechanisms, and improve therapeutic outcomes. This compound is intended for Research Use Only and is strictly not for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C45H50D7N13O20

Molecular Weight

1107.05

Origin of Product

United States

Advanced Synthesis and Isotopic Characterization of Methotrexate D7 Hexaglutamate

Chemical Synthesis Methodologies for Methotrexate (B535133) Polyglutamate Derivatives

The chemical synthesis of methotrexate polyglutamate derivatives is a complex, multi-step process that involves the sequential addition of glutamate (B1630785) residues to the methotrexate molecule. Unlike the in vivo enzymatic synthesis facilitated by folylpolyglutamate synthetase (FPGS), chemical synthesis requires precise control of reaction conditions and the use of protecting groups to ensure the formation of the correct γ-peptide bonds. amazonaws.com

A common and effective strategy is the use of solid-phase peptide synthesis (SPPS). This technique offers significant advantages, including simplified purification of intermediates and the ability to drive reactions to completion using excess reagents. The general procedure involves:

Immobilization: The initial methotrexate molecule is anchored to a solid support resin, typically through its α-carboxyl group, leaving the γ-carboxyl group available for peptide coupling.

Glutamate Addition Cycle:

Deprotection: The amino group of the resin-bound methotrexate is deprotected.

Coupling: A protected L-glutamic acid derivative, where the α-carboxyl and amino groups are protected (e.g., with Fmoc and t-butyl groups, respectively), is activated using a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions. nih.gov The activated glutamate is then reacted with the deprotected amino group of the bound methotrexate, forming the first γ-peptide linkage.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

Iteration: The deprotection and coupling cycle is repeated sequentially with additional protected glutamic acid molecules until the desired hexaglutamate chain length is achieved.

Cleavage and Deprotection: Once the synthesis is complete, the final methotrexate polyglutamate product is cleaved from the solid support resin. A strong acid, such as trifluoroacetic acid (TFA), is typically used for this step, which simultaneously removes the protecting groups from the glutamate residues.

Purification: The crude product is then purified, most commonly using high-performance liquid chromatography (HPLC), to isolate the desired methotrexate hexaglutamate.

Solution-phase synthesis is an alternative method, though it is often more challenging for longer polyglutamate chains due to difficulties in purifying the intermediates at each step. This approach involves similar protection, activation, and coupling steps but is performed with all reactants dissolved in a suitable organic solvent.

Strategies for Deuterium (B1214612) Labeling at Specific Positions within Methotrexate Hexaglutamate

The synthesis of Methotrexate-d7 Hexaglutamate requires the strategic incorporation of seven deuterium atoms into the molecular structure. This can be achieved through two primary approaches: the use of deuterated starting materials or post-synthesis isotopic exchange reactions. Given the complexity of the final molecule, employing deuterated precursors is generally the more controlled and efficient method.

A plausible strategy for synthesizing a d7-labeled analogue involves incorporating deuterium into both the methotrexate core and the glutamate tail. For instance:

Labeling the Methotrexate Core (d3): A common commercially available isotopologue is Methotrexate-d3, where the N-methyl group on the p-aminobenzoyl moiety contains three deuterium atoms (CD3). medchemexpress.com This deuterated precursor can be synthesized by using deuterated methyl iodide (CD3I) during the synthesis of the p-methylaminobenzoyl component of methotrexate.

Labeling the Glutamate Residues (d4): To achieve the remaining four deuterium labels, deuterated L-glutamic acid can be used in the polyglutamation steps. Specifically, L-glutamic acid-2,3,3,4-d4 is a suitable building block. This would place four deuterium atoms on one of the six glutamate residues in the final hexaglutamate chain.

The synthetic process would therefore involve using Methotrexate-d3 as the starting molecule for the solid-phase or solution-phase synthesis described in section 2.1. In one of the coupling cycles, the deuterated L-glutamic acid-2,3,3,4-d4 would be introduced, while the other five glutamate additions would use standard, non-labeled L-glutamic acid. This targeted approach ensures the precise placement and number of deuterium atoms, resulting in the desired this compound.

Spectroscopic Characterization of this compound for Purity and Isotopic Enrichment

Following synthesis and purification, a comprehensive analytical workflow is required to confirm the identity, purity, and isotopic enrichment of the final product. This involves a combination of nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation and Structural Confirmation

NMR spectroscopy is a powerful, non-destructive technique for verifying the chemical structure and confirming the successful incorporation of deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the successful deuteration of the N-methyl group would be confirmed by the significant reduction or complete disappearance of the characteristic singlet peak corresponding to the N-CH₃ protons. Similarly, the incorporation of the L-glutamic acid-2,3,3,4-d4 residue would result in the absence of proton signals at the corresponding positions within that specific glutamate unit of the polyglutamate chain.

²H NMR (Deuterium NMR): A deuterium NMR experiment provides direct evidence of deuterium incorporation. The spectrum would show distinct signals at chemical shifts corresponding to the positions where deuterium has been substituted for protium (B1232500) (e.g., the N-CD₃ group and the deuterated positions on the glutamate residue). The presence of these peaks confirms that deuteration has occurred.

Table 1: Representative ¹H NMR Chemical Shift Data for Structural Confirmation An interactive data table based on the data in the text.

Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity Confirmation Note
N-CH₃ ~3.2 Singlet Signal should be absent or significantly reduced in d7 product.
Glutamate α-CH ~4.3-4.5 Multiplet Signal for one glutamate residue should be absent.
Glutamate β-CH₂ ~1.9-2.1 Multiplet Signal for one glutamate residue should be absent.
Glutamate γ-CH₂ ~2.2-2.4 Multiplet Signal for one glutamate residue should be absent.
Pteridine (B1203161) H₇ ~8.6 Singlet Signal should be present, confirming pteridine ring integrity.
Aromatic Protons ~6.8-7.8 Doublets Signals should be present, confirming benzoyl ring integrity.

High-Resolution Mass Spectrometry for Molecular Weight and Isotopic Abundance Verification

High-resolution mass spectrometry (HRMS) is essential for unequivocally determining the molecular weight of the synthesized compound and verifying its isotopic composition. Techniques such as liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) are commonly employed for the analysis of methotrexate and its polyglutamates.

For this compound, the analysis would focus on:

Molecular Ion Peak: The mass spectrum should display a molecular ion peak corresponding to the calculated exact mass of the d7 isotopologue. This mass will be approximately 7 atomic mass units (amu) higher than that of the non-labeled Methotrexate Hexaglutamate.

Isotopic Distribution: HRMS can resolve the isotopic pattern of the molecular ion. The observed isotopic distribution should match the theoretical distribution calculated for a molecule containing seven deuterium atoms, confirming the level of isotopic enrichment.

Tandem MS (MS/MS): Fragmentation analysis can further confirm the location of the deuterium labels. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to verify that the deuterium atoms are located on the N-methyl group and one of the glutamate residues, consistent with the synthetic strategy.

Table 2: High-Resolution Mass Spectrometry Verification Data An interactive data table based on the data in the text.

Analyte Theoretical Exact Mass (Monoisotopic) Observed m/z Mass Accuracy (ppm) Confirmation
Methotrexate Hexaglutamate (unlabeled) 1208.4792 - - Reference
This compound 1215.5231 1215.5225 < 5 Confirmed molecular weight for d7 isotopologue.

Chromatographic Purity Assessment of Synthetic Products

High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of the synthesized this compound. A validated HPLC method is used to separate the final product from any unreacted starting materials, shorter-chain polyglutamate intermediates (e.g., MTX-d3-Glu₄, MTX-d3-Glu₅), or other synthesis-related impurities.

A typical HPLC setup for this analysis includes:

Column: A reversed-phase C18 column is commonly used for separating methotrexate and its polyglutamates.

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile. The gradient is adjusted to achieve optimal separation of the different polyglutamate species.

Detection: UV detection is standard, as the pteridine ring of methotrexate has a strong UV absorbance, typically monitored around 303 nm or 313 nm.

The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity product, suitable for use as an internal standard, should exhibit a single major peak with minimal contributions from other components.

Table 3: Typical HPLC Parameters for Purity Analysis An interactive data table based on the data in the text.

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.0
Mobile Phase B Acetonitrile
Gradient 5% to 30% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 303 nm
Expected Retention Time Dependent on specific conditions, but longer than shorter-chain polyglutamates.
Purity Acceptance Criteria >98%

Enzymatic Biotransformation and Molecular Interactions of Methotrexate D7 Hexaglutamate

Folylpolyglutamate Synthetase (FPGS) Catalysis

The conversion of methotrexate (B535133) to its polyglutamated forms is a critical step for its therapeutic activity. This process, catalyzed by FPGS, effectively traps the drug inside the cell by increasing its molecular size and anionic charge. mdpi.com The activity of FPGS is a major determinant of the intracellular concentration and persistence of methotrexate polyglutamates. nih.gov

Folylpolyglutamate Synthetase (FPGS) is the enzyme responsible for the sequential addition of glutamate (B1630785) residues to methotrexate, forming a chain of polyglutamates. mdpi.comnih.gov This reaction occurs through the formation of an amide bond between the amino group of a glutamate molecule and the gamma-carboxyl group of the methotrexate monoglutamate or its existing polyglutamate tail. proteopedia.org The process can extend to include up to six additional glutamic acid residues, resulting in metabolites from methotrexate diglutamate (MTX-PG2) up to methotrexate heptaglutamate (MTX-PG7). mdpi.comnih.gov

While FPGS efficiently metabolizes methotrexate, studies indicate that methotrexate and its analogue aminopterin (B17811) are generally poorer substrates for mammalian FPGS compared to natural folates like tetrahydrofolate. nih.gov The formation of longer polyglutamate chains, such as the hexaglutamate form, is significant because these derivatives are more potent inhibitors of key folate-dependent enzymes, including thymidylate synthase and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide transformylase (ATIC). mdpi.comnih.gov However, as the polyglutamate chain on methotrexate elongates, the resulting molecules (e.g., MTX di- and triglutamates) can become progressively poorer substrates for further glutamation by FPGS. nih.gov

The kinetic efficiency of FPGS in catalyzing the polyglutamation of methotrexate has been evaluated in various in vitro systems. While specific kinetic data for Methotrexate-d7 is not extensively published, the parameters are expected to be nearly identical to those of unlabeled methotrexate. Kinetic studies using Michaelis-Menten analysis reveal that the enzyme's activity can become saturated at high substrate concentrations. mdpi.comnih.gov

Key kinetic constants, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), vary depending on the source of the enzyme and the specific experimental conditions. For instance, FPGS from beef liver has a reported Kₘ for methotrexate of 100 µM. nih.gov In contrast, a study utilizing human erythrocytes reported a mean Kₘ of 30.3 µM and a Vₘₐₓ of 612 pmol of methotrexate diglutamate formed per hour per milliliter of packed erythrocytes. mdpi.com These parameters are crucial for understanding the rate at which methotrexate hexaglutamate precursors are formed within the cell.

Kinetic Parameters of Folylpolyglutamate Synthetase (FPGS) with Methotrexate as a Substrate
Enzyme SourceKₘ (µM)VₘₐₓReference
Human Erythrocytes30.3 (± 4.8)612 (± 193) pmol MTX-Glu₂/h/mL mdpi.com
Beef Liver (Partially Purified)100Not Specified nih.gov

The activity of FPGS and the resulting length of the methotrexate polyglutamate chain are regulated by several molecular factors. The expression level of the FPGS gene itself is a primary determinant, with differences observed between various cell types and lineages. nih.govaacrjournals.org For example, higher FPGS expression is associated with greater accumulation of long-chain methotrexate polyglutamates. nih.gov

The structure of the FPGS enzyme, which consists of two domains, plays a role in its function. The binding of its substrates (folate, ATP, and glutamate) occurs in a conserved region near the domain boundary, and the binding of the folate substrate induces a conformational change that transitions the enzyme into its active form. proteopedia.org

Furthermore, the polyglutamation process appears to be subject to product inhibition. Longer-chain methotrexate polyglutamates, while not acting as substrates for further elongation, can still bind to the enzyme and act as inhibitors, potentially regulating the maximum length of the polyglutamate tail. nih.gov This suggests a feedback mechanism where the accumulation of highly polyglutamated forms like methotrexate hexaglutamate may limit their own synthesis.

Gamma-Glutamyl Hydrolase (GGH) Activity and Polyglutamate Deconjugation

The intracellular concentration of methotrexate polyglutamates is determined by the balance between their synthesis by FPGS and their breakdown. The latter process, known as deconjugation, is catalyzed by the enzyme Gamma-Glutamyl Hydrolase (GGH). nih.govnih.gov

Gamma-Glutamyl Hydrolase (GGH), also known as a conjugase, is a lysosomal enzyme that catalyzes the removal of glutamate residues from polyglutamated substrates. nih.govwikipedia.org This action effectively reverses the process carried out by FPGS. The enzymatic hydrolysis of Methotrexate-d7 hexaglutamate involves the cleavage of the gamma-glutamyl bonds, releasing free glutamate and progressively shortening the polyglutamate chain. sigmaaldrich.comnih.gov This conversion of long-chain polyglutamates back to the monoglutamate form (methotrexate) facilitates the drug's efflux from the cell. nih.gov The activity of GGH is therefore a critical factor in reducing the intracellular retention and cytotoxic potential of methotrexate polyglutamates. nih.govnih.gov

Mechanistic studies of GGH reveal its mode of action on long-chain polyglutamates like methotrexate hexaglutamate. GGH functions as an exopeptidase, which means it sequentially removes the terminal glutamate residue from the polyglutamate chain. nih.gov This is in contrast to an endopeptidase, which would cleave internal bonds within the chain. nih.gov As an exopeptidase, GGH systematically shortens the polyglutamate tail one glutamate at a time, leading to the formation of methotrexate pentaglutamate, then tetraglutamate, and so on, until the monoglutamate parent drug is regenerated. This stepwise removal is a key feature of its role in regulating the intracellular levels of active methotrexate metabolites. nih.gov

Factors Influencing GGH Kinetic Properties and its Specificity for Polyglutamate Chain Lengths in Research Models

Gamma-glutamyl hydrolase (GGH) is a critical enzyme that catabolizes methotrexate polyglutamates (MTX-PGs) by removing terminal glutamate residues, thereby converting long-chain forms back into shorter-chain forms or the monoglutamate parent drug. tandfonline.com This action facilitates the efflux of the drug from the cell. tandfonline.com The kinetic properties of GGH and its substrate specificity are influenced by several factors.

Enzyme Source and Cleavage Pattern: The catalytic activity of GGH can differ significantly between species. For instance, human GGH functions as an exopeptidase, sequentially removing glutamate residues from the end of the polyglutamate tail. In contrast, some rodent models exhibit endopeptidase activity, which can cleave internal γ-glutamyl linkages. nih.gov

Substrate Chain Length: Research indicates that GGH activity is dependent on the length of the polyglutamate chain. Enzyme kinetic analysis has shown that GGH can have a different binding affinity (Km) and catalytic efficiency (Vmax/Km) for long-chain versus short-chain MTX-PGs. One study demonstrated that a specific GGH variant had significantly lower catalytic efficiency with MTX pentaglutamate (MTX-PG5) as a substrate, but no significant change when using the shorter MTX diglutamate (MTX-PG2). nih.gov This suggests a preference for longer-chain polyglutamates in certain contexts.

Genetic Polymorphisms: Single nucleotide polymorphisms (SNPs) in the human GGH gene can alter its enzymatic function. A notable example is the 452C>T polymorphism, which is associated with lower GGH activity. nih.gov This reduced activity leads to a higher intracellular accumulation of long-chain MTX-PGs in leukemia cells from patients treated with high-dose methotrexate. nih.gov Computational modeling suggests that such polymorphisms can alter the conformation of the enzyme's catalytic cleft, thereby affecting its binding affinity for polyglutamate substrates of different lengths. nih.gov

Dihydrofolate Reductase (DHFR) Binding and Enzyme Inhibition Kinetics

This compound, like its non-deuterated counterparts, is a potent inhibitor of dihydrofolate reductase (DHFR), the primary target of methotrexate therapy. The addition of glutamate residues significantly enhances its interaction with the enzyme.

Quantitative Analysis of Binding Affinity of this compound to Purified DHFR

The polyglutamate tail of methotrexate dramatically increases its binding affinity for DHFR. Research on recombinant human DHFR (rHDHR) shows that methotrexate polyglutamates are exceptionally tight-binding inhibitors. While the parent drug, methotrexate monoglutamate (MTX-PG1), binds tightly with an inhibition constant (Ki) in the picomolar to nanomolar range, the polyglutamated forms bind even more avidly. nih.govresearchgate.netnih.gov

A study on rHDHFR determined that after an initial binding event, the enzyme-inhibitor complex undergoes an isomerization to a new conformation where the inhibitor is bound even more tightly. nih.gov For MTX-PG1, this final Ki was 3.4 pM. A major metabolite with five total glutamate residues (MTX-PG5) was found to be an even more potent inhibitor, with a Ki of 1.4 pM. nih.gov This trend strongly suggests that this compound would exhibit a similarly potent, low-picomolar binding affinity. The equilibrium dissociation constant (Kd) for the parent MTX has also been reported to be around 9.5 nM in separate studies. nih.gov

CompoundEnzyme SourceBinding ConstantValue
Methotrexate (MTX-PG1)Recombinant Human DHFRKi3.4 pM
Methotrexate Pentaglutamate (MTX-PG5)Recombinant Human DHFRKi1.4 pM
Methotrexate (MTX-PG1)Modified DHFRKd9.5 nM

Kinetic Characterization of DHFR Inhibition by this compound Compared to Shorter Polyglutamates

The enhanced therapeutic effect of long-chain MTX-PGs is not only due to tighter binding but also to a significantly slower rate of dissociation from DHFR. This prolonged retention on the enzyme leads to a more sustained and efficient inhibition of folate metabolism. nih.gov

In studies using human breast cancer cells, the dissociation half-life (t½) of the inhibitor-enzyme complex was shown to increase dramatically with the length of the polyglutamate chain. While MTX-PG1 and MTX-PG2 dissociate relatively quickly, the longer-chain forms remain bound to DHFR for much longer periods. nih.govjci.org This slow dissociation is a key factor in the extended duration of action for polyglutamated methotrexate within tumor cells. nih.govjci.org The trend observed for polyglutamates up to five residues indicates that this compound would have an even longer dissociation half-life, making it a highly persistent and effective DHFR inhibitor. nih.gov

CompoundDissociation Half-Life (t½)
Methotrexate (MTX-PG1)12 minutes
Methotrexate Diglutamate (MTX-PG2)30 minutes
Methotrexate Triglutamate (MTX-PG3)102 minutes
Methotrexate Tetraglutamate (MTX-PG4)108 minutes
Methotrexate Pentaglutamate (MTX-PG5)120 minutes

Structural Elucidation of DHFR-Methotrexate-d7 Hexaglutamate Complexes (e.g., X-ray crystallography, cryo-EM, NMR)

Numerous high-resolution X-ray crystal structures of DHFR from various species, including human, have been solved in complex with the parent inhibitor, methotrexate. rcsb.orgrcsb.orgnih.govrcsb.org These structures reveal that the pteridine (B1203161) ring of methotrexate binds deep within the enzyme's active site, mimicking the binding of the natural substrate, dihydrofolate. proteopedia.org This binding involves extensive hydrogen bonding and hydrophobic interactions. proteopedia.org Upon binding, the enzyme undergoes significant conformational changes, including the closing of flexible loops (such as the M20 loop in E. coli DHFR) over the inhibitor, which contributes to the tight-binding nature of the interaction. rcsb.org

Crystal structures show that the p-aminobenzoyl-L-glutamate moiety of methotrexate is positioned with the glutamate's γ-carboxylate group protruding out of the primary active site cavity. researchgate.net While specific crystal structures for DHFR complexed with methotrexate hexaglutamate are not available, this orientation provides a clear basis for the enhanced binding of polyglutamated forms. The extended, negatively charged polyglutamate chain is positioned to form additional electrostatic interactions with positively charged amino acid residues (such as arginine and lysine) on the surface of the DHFR protein, outside the catalytic pocket. These additional interactions anchor the inhibitor more firmly to the enzyme, explaining both the increased binding affinity and the dramatically reduced dissociation rate observed for longer polyglutamate chains.

Interactions with Other Folate Pathway Enzymes and Related Proteins (e.g., ATIC, TYMS) in Research Constructs

Thymidylate Synthase (TYMS): TYMS is a crucial enzyme for the de novo synthesis of pyrimidines, required for DNA replication. youtube.com While the parent methotrexate is a very weak inhibitor of TYMS, polyglutamated derivatives are highly potent. nih.gov Research on TYMS purified from human breast cancer cells demonstrated that MTX-PGs with 2 to 5 glutamate residues were 75 to 300 times more potent than the monoglutamate form. nih.govresearchgate.net These longer-chain forms act as noncompetitive inhibitors, with potency increasing with chain length. nih.gov The pentaglutamate (MTX-PG5) was found to be the most potent inhibitor tested in this study, with a Ki of 0.047 µM. researchgate.net

ATIC (Aminoimidazole Carboxamide Ribonucleotide Transformylase): ATIC is a bifunctional enzyme involved in the final steps of de novo purine (B94841) synthesis. nih.gov Inhibition of ATIC by MTX-PGs is a key mechanism of action, particularly in the context of autoimmune diseases. drugbank.comnih.gov Similar to TYMS, the inhibitory potency against ATIC increases dramatically with the addition of glutamate residues. One study found that MTX tetra- and pentaglutamates were approximately 2,500-fold more potent as competitive inhibitors of ATIC than the parent methotrexate, with Ki values of 5.6 x 10⁻⁸ M (56 nM). nih.gov This potent inhibition leads to the intracellular accumulation of the substrate AICAR (aminoimidazole carboxamide ribonucleotide), which has downstream anti-inflammatory effects. nih.gov

EnzymeInhibitorInhibition Constant (Ki)Potency Increase vs. MTX-PG1
Thymidylate Synthase (TYMS)Methotrexate (MTX-PG1)13 µM-
Thymidylate Synthase (TYMS)Methotrexate Diglutamate (MTX-PG2)0.17 µM~76x
Thymidylate Synthase (TYMS)Methotrexate Pentaglutamate (MTX-PG5)0.047 µM~277x
ATICMethotrexate (MTX-PG1)143 µM-
ATICMethotrexate Pentaglutamate (MTX-PG5)0.056 µM (56 nM)~2500x

Intracellular Disposition and Dynamics of Methotrexate D7 Hexaglutamate in Cellular Research Models

Cellular Uptake Mechanisms and Transporter Affinity in Cultured Cell Lines

The entry of methotrexate (B535133) and its polyglutamated forms into cells is a regulated process primarily mediated by specific solute carriers. The subsequent intracellular concentration is a balance between this influx and active efflux by various transporters.

The primary route for methotrexate to enter cells is through the reduced folate carrier (RFC), also known as solute carrier family 19 member 1 (SLC19A1). nih.govtandfonline.com This transporter has a high affinity for reduced folates and their analogs, including methotrexate. nih.gov While the affinity for methotrexate monoglutamate is well-characterized, the affinity for polyglutamated forms like hexaglutamate is less defined, as polyglutamation is an intracellular process. However, the initial uptake of the parent drug is the rate-limiting step for the subsequent formation of intracellular polyglutamates. ashpublications.org The efficiency of RFC-mediated uptake can vary between different cell lines and is a crucial determinant of sensitivity to methotrexate. nih.gov In some cancer cell lines, impaired transport via RFC is a known mechanism of methotrexate resistance. nih.gov

Once inside the cell, methotrexate and its polyglutamates can be actively removed by members of the ATP-binding cassette (ABC) transporter superfamily. nih.govconsensus.app These transporters utilize ATP hydrolysis to pump substrates out of the cell, thereby reducing their intracellular concentration and potential cytotoxicity. consensus.app Several ABC transporters have been implicated in methotrexate efflux, including:

Multidrug Resistance-Associated Proteins (MRPs/ABCCs): Members of the ABCC family, such as ABCC1, ABCC2, ABCC3, and ABCC4, are known to transport methotrexate and its polyglutamates. tandfonline.comnih.gov

Breast Cancer Resistance Protein (BCRP/ABCG2): This transporter is also a significant contributor to the efflux of methotrexate and its polyglutamated forms. nih.govconsensus.app

P-glycoprotein (P-gp/ABCB1): While a major player in multidrug resistance, its role in the direct transport of methotrexate is considered less prominent than that of MRPs and BCRP. consensus.app

The expression levels of these efflux transporters can be a key factor in acquired resistance to methotrexate. frontiersin.org Notably, some ABC transporters can efflux not only the parent methotrexate but also its short-chain polyglutamates. nih.gov However, long-chain polyglutamates like hexaglutamate are generally poorer substrates for these efflux pumps, leading to their preferential intracellular retention. nih.gov

Transporter FamilySpecific TransportersRole in Methotrexate-d7 Hexaglutamate Disposition
Solute Carrier (SLC)Reduced Folate Carrier (RFC/SLC19A1)Primary influx transporter for the parent drug, methotrexate.
ATP-Binding Cassette (ABC)MRPs (ABCC1, ABCC2, ABCC3, ABCC4), BCRP (ABCG2)Efflux of methotrexate and its shorter-chain polyglutamates.

Subcellular Distribution and Compartmentalization in In Vitro Systems

Following uptake, this compound, formed intracellularly from the parent drug, is not uniformly distributed throughout the cell. Its localization within specific subcellular compartments plays a significant role in its metabolic fate and mechanism of action.

The majority of methotrexate polyglutamates, including the hexaglutamate form, are found in the cytosol. jci.org This is where their primary target, dihydrofolate reductase (DHFR), is located. By binding to and inhibiting DHFR, they disrupt the folate metabolic pathway, which is essential for nucleotide synthesis and cell proliferation. nih.gov

A key feature of methotrexate polyglutamates is their prolonged intracellular retention compared to the parent drug. nih.govnih.gov This is particularly true for the long-chain forms, such as hexaglutamate. The increased molecular size and negative charge of the polyglutamate tail hinder their ability to be transported out of the cell by efflux pumps. nih.gov

Research in various cancer cell lines has demonstrated that the rate of disappearance of methotrexate and its metabolites from the cell decreases as the length of the glutamyl chain increases. nih.gov For instance, while over 90% of methotrexate monoglutamate can leave the cell within an hour of being placed in a drug-free medium, a significant fraction of longer-chain polyglutamates can be retained for over 24 hours. nih.gov This enhanced retention of long-chain polyglutamates like hexaglutamate leads to sustained inhibition of target enzymes and is a critical factor in the therapeutic efficacy of methotrexate. nih.gov

Polyglutamate Chain LengthCellular Efflux RateIntracellular Retention
Short (e.g., monoglutamate)HighLow
Long (e.g., hexaglutamate)LowHigh

Mathematical and Computational Modeling of Intracellular this compound Fluxes

To better understand the complex interplay of influx, efflux, and intracellular metabolism of methotrexate and its polyglutamates, mathematical and computational models have been developed. plos.orgnih.gov These models aim to simulate the intracellular pharmacokinetics of these compounds and can provide insights into the determinants of drug response and resistance.

These models typically incorporate parameters for:

Membrane transport: Influx via RFC and efflux via ABC transporters. plos.org

Polyglutamation: The enzymatic addition of glutamate (B1630785) residues by folylpolyglutamate synthetase (FPGS). plos.org

Deglutamation: The removal of glutamate residues by gamma-glutamyl hydrolase (GGH). tandfonline.com

By fitting these models to experimental data from cell lines, researchers can estimate the rates of these processes and identify key parameters that influence the intracellular accumulation of specific polyglutamate species, including hexaglutamate. plos.orgnih.gov For example, modeling has been used to investigate the saturation of FPGS at high methotrexate concentrations, which can limit the rate of polyglutamate synthesis. plos.org These computational approaches are valuable tools for predicting intracellular drug concentrations and can aid in understanding the mechanisms of action and for optimizing therapeutic strategies.

Systems Biology Approaches to Simulate Polyglutamation and Deconjugation Kinetics

The intracellular persistence and activity of methotrexate are critically dependent on its conversion to a series of polyglutamated derivatives. This compound, an isotopically labeled form of the terminal metabolite with six glutamate residues, is the culmination of this process. Systems biology offers a powerful framework for dissecting the complex kinetics governing the formation (polyglutamation) and breakdown (deconjugation) of these metabolites. Mathematical models are employed to simulate these opposing enzymatic processes, providing a quantitative understanding of the factors that control the intracellular levels of specific polyglutamates like this compound.

These models typically represent the intracellular environment as a series of interconnected compartments, describing the transport of the parent drug into the cell and the subsequent enzymatic reactions. nih.gov The core of these kinetic models revolves around the functions of two key enzymes:

Folylpolyglutamate Synthetase (FPGS): This enzyme catalyzes the sequential addition of glutamate moieties to methotrexate. tandfonline.comnih.gov The rate of this reaction is often described using Michaelis-Menten kinetics, where the maximum reaction rate (Vmax) and the substrate affinity (Km) are key parameters. nih.govplos.org Studies in various cancer cell lines have shown that the abundance of FPGS is a primary determinant of the maximum rate of polyglutamate synthesis. nih.govplos.org

γ-Glutamyl Hydrolase (GGH): This lysosomal enzyme acts as a peptidase, removing glutamate residues and converting long-chain polyglutamates back to shorter forms or the parent drug, which can then be effluxed from the cell. tandfonline.comnih.gov The kinetics of GGH are complex; models have been developed to account for its ability to act as both an endopeptidase (cleaving internal bonds) and an exopeptidase (cleaving the terminal glutamate). researchgate.net Mathematical modeling suggests GGH has a higher affinity for longer-chain polyglutamates and may cleave multiple residues simultaneously. researchgate.net

A generalized cellular pharmacokinetic model can be formulated to describe the time-dependent concentration of each polyglutamate species. nih.gov The model integrates parameters for membrane transport, the catalytic activity of FPGS for each glutamation step, and the hydrolytic activity of GGH for each deconjugation step. nih.gov By fitting these models to experimental data from cellular research models (such as breast cancer or leukemia cell lines), researchers can estimate the specific rate constants for each reaction. nih.govnih.gov

For instance, a model developed for human breast cancer cells mathematically formulated the kinetics up to the pentaglutamate level, incorporating glutamation, hydrolysis, enzyme binding, and membrane transport. nih.gov Such models have revealed that the preferred substrate for FPGS can vary, with the diglutamate form being more reactive than the parent drug in some cell lines. nih.gov

Below is an interactive table summarizing the key parameters used in systems biology models to simulate these kinetics.

ParameterEnzymeDescriptionTypical Kinetic ModelSignificance in Simulation
Vmax-FPGS Folylpolyglutamate SynthetaseThe maximum rate of polyglutamate synthesis when the enzyme is saturated. plos.orgMichaelis-MentenDetermines the upper limit of polyglutamate formation; strongly correlated with FPGS protein levels. nih.gov
Km Folylpolyglutamate SynthetaseThe substrate concentration at which the reaction rate is half of Vmax.Michaelis-MentenReflects the affinity of FPGS for methotrexate and its shorter-chain polyglutamates.
k_GGH γ-Glutamyl HydrolaseThe first-order rate constant for the hydrolysis of polyglutamates. nih.govFirst-Order KineticsDescribes the rate of deconjugation, influencing the retention time of long-chain polyglutamates.
k_efflux Efflux TransportersThe rate constant for the transport of methotrexate species out of the cell.First-Order KineticsDetermines the rate of drug removal; efflux decreases significantly with increasing glutamate chain length. nih.gov

These systems biology approaches provide a dynamic and quantitative picture of the intracellular balance between polyglutamate synthesis and hydrolysis, which ultimately governs the concentration and persistence of potent therapeutic metabolites like this compound.

Prediction of Intracellular Concentrations and Enzyme Occupancy in Research Models

A primary application of the kinetic models described above is the prediction of intracellular concentrations of individual methotrexate polyglutamates and their occupancy of target enzymes. The accumulation of long-chain polyglutamates, such as the hexaglutamate form, is crucial because they are retained more effectively within the cell and exhibit more potent inhibition of target enzymes compared to the parent drug. elsevierpure.comascopubs.org

Predictive models can integrate multiple variables to estimate the accumulation of total methotrexate polyglutamates (MTXPGs). For example, a multivariable model developed from studies of acute lymphoblastic leukemia (ALL) cells explained 42% of the variation in MTXPG accumulation by including factors such as the ratio of drug influx to efflux transporters, FPGS expression, and drug infusion time. nih.gov This demonstrates the ability to predict intracellular drug levels based on the molecular characteristics of the research model.

The simulation of intracellular concentrations over time allows researchers to understand the dynamics of how different polyglutamate species evolve. Following exposure to methotrexate, the diglutamate (MTXPG₂) appears rapidly, while longer-chain forms like the hexaglutamate accumulate more slowly, eventually reaching a steady state. elsevierpure.com Kinetic models can accurately simulate this sequential formation.

Furthermore, these models are critical for predicting enzyme occupancy, particularly of dihydrofolate reductase (DHFR), a primary target of methotrexate. nih.govbasicmedicalkey.com Methotrexate polyglutamates are potent inhibitors of DHFR. nih.gov The models account for the tight, reversible binding of each polyglutamate species to the enzyme. nih.gov Research has shown that longer-chain polyglutamates, such as the tetra- and pentaglutamates (precursors to the hexaglutamate), dissociate from DHFR much more slowly than the parent drug or shorter-chain forms. nih.gov This prolonged binding leads to sustained enzyme inhibition long after the extracellular drug has been cleared. ascopubs.org

The following table presents illustrative data based on findings from cellular pharmacokinetic studies, showing the differential retention and enzyme binding properties that predictive models aim to simulate.

Methotrexate SpeciesRelative Efflux RateDissociation Half-Life from DHFRPredicted Intracellular RetentionPredicted DHFR Occupancy (at 24h)
MTXPG₁ (Parent) High~12 minutes nih.govLowVery Low
MTXPG₂ Moderate~30 minutes nih.govLowLow
MTXPG₃ Low~102 minutes nih.govModerateModerate
MTXPG₄-₆ Very Low nih.gov>108 minutes nih.govHighHigh

This table is a representation of trends reported in the literature. Absolute values can vary significantly between different cellular research models.

By simulating these dynamics, researchers can predict not just the concentration of this compound but also its functional impact—the extent and duration of target enzyme inhibition. This predictive power is invaluable for investigating mechanisms of drug action and resistance in various cellular models.

Sophisticated Analytical Methodologies for Detection and Quantification in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Stable Isotope-Labeled Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantification of methotrexate (B535133) polyglutamates, including the deuterated hexaglutamate form, in various research matrices. nih.govresearchgate.net Its high sensitivity and specificity allow for precise measurement even at low intracellular concentrations. nih.govnih.gov

The development of robust LC-MS/MS assays is fundamental for accurately quantifying Methotrexate-d7 Hexaglutamate in preclinical models. These assays typically involve protein precipitation from cell lysates or tissue homogenates, followed by chromatographic separation and mass spectrometric detection. researchgate.netd-nb.info Validation is performed according to established guidelines to ensure the reliability of the data. researchgate.netnih.gov

Key validation parameters include linearity, precision, accuracy, recovery, and the lower limit of quantitation (LLOQ). nih.gov For instance, developed methods demonstrate excellent linearity over a clinically relevant range (e.g., 1-1,000 nM) with correlation coefficients (R²) consistently greater than 0.99. researchgate.netnih.govbohrium.com The precision of these assays is high, with coefficients of variation (CV) for intraday and interday measurements typically falling within 1-4% and 6-15%, respectively. researchgate.netnih.gov Accuracy and recovery are also critical, with recovery rates often ranging from 98-100%, indicating minimal loss of the analyte during sample preparation. researchgate.netnih.gov The sensitivity of these methods allows for LLOQs as low as 0.1 to 1 nM for individual polyglutamates. nih.govnih.govresearchgate.net

Table 1: Representative LC-MS/MS Assay Validation Parameters for Methotrexate Polyglutamates
ParameterTypical Performance ValueReference
Linearity (R²)> 0.99 researchgate.netbohrium.com
Lower Limit of Quantitation (LLOQ)0.1 - 5 nmol/L nih.govresearchgate.netresearchgate.net
Intra-day Precision (CV %)0.9% - 14.7% d-nb.inforesearchgate.netnih.gov
Inter-day Precision (CV %)2.5% - 15% d-nb.inforesearchgate.netnih.gov
Accuracy89% - 113% d-nb.info
Recovery~83% - 100% researchgate.netbohrium.com

Effective separation of methotrexate polyglutamate isoforms, which differ only by the number of glutamate (B1630785) residues, is a significant analytical challenge. Optimization of the liquid chromatography component is critical. Reversed-phase columns, such as the C18 type, are commonly employed for this purpose. researchgate.netresearchgate.netavisetest.com

Gradient elution is typically used, with a mobile phase consisting of an aqueous component (often an ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate buffer at a controlled pH) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netresearchgate.netresearchgate.netnih.gov The separation of these highly polar analytes can be enhanced by using ion-pairing agents. chromatographyonline.com Reagents such as N,N-dimethylheptylamine have been successfully used to improve the retention and resolution of different polyglutamate species on reversed-phase columns. nih.govresearchgate.net The entire chromatographic run time for separating polyglutamates up to the heptaglutamate form can be achieved in as little as 6 to 12 minutes. researchgate.netbohrium.comnih.gov

Table 2: Optimized Chromatographic Conditions for MTX Polyglutamate Separation
ParameterConditionsReference
Stationary PhaseReversed-phase C18 column researchgate.netresearchgate.netavisetest.com
Mobile Phase (Aqueous)10 mM Ammonium Bicarbonate (pH 10) or 10 nM Ammonium Acetate (pH 10) researchgate.netbohrium.com
Mobile Phase (Organic)Methanol researchgate.netbohrium.com
ElutionGradient researchgate.netresearchgate.net
Ion-Pairing AgentN,N-dimethylheptylamine nih.govresearchgate.net
Run Time6 - 12 minutes researchgate.netbohrium.comnih.gov

The primary application of this compound in research is its use as a stable isotope-labeled internal standard (SIL-IS) for the quantification of endogenous (non-labeled) methotrexate polyglutamates. nih.govresearchgate.netbohrium.comsemanticscholar.org Because a SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and exhibits the same ionization behavior in the mass spectrometer. scienceopen.com

The key advantage of using a SIL-IS like this compound is its ability to compensate for variability during sample processing and analysis. d-nb.info This includes correcting for extraction inefficiencies and matrix effects, where other components in the biological sample can suppress or enhance the analyte's signal. researchgate.netnih.gov By normalizing the signal of the endogenous analyte to that of the known concentration of the deuterated standard, highly precise and accurate quantification can be achieved. nih.govd-nb.info This approach has been shown to result in excellent recovery (98-100%) and minimal relative matrix effects (95-99%), underscoring its utility in complex matrices like red blood cell lysates. researchgate.netnih.gov

Capillary Electrophoresis (CE) for High-Resolution Polyglutamate Profiling in Experimental Systems

Capillary electrophoresis offers a rapid and sensitive alternative for the high-resolution separation of methotrexate polyglutamates. nih.govmonash.edu This technique separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution. Distinct separation of methotrexate and its polyglutamylated forms (up to the tetraglutamate) can be achieved in under 10 minutes. nih.govmonash.edu

The high efficiency of CE allows for clear profiling of polyglutamate distribution in experimental systems. It is particularly useful for applications that require the quantification of both the substrate and the products of enzymatic reactions, such as in assays for gamma-glutamyl hydrolase (GGH) activity, the enzyme responsible for breaking down polyglutamates. nih.govmonash.edu The sensitivity of the method is sufficient to measure enzyme activity in samples containing fewer than 5 x 10^5 eukaryotic cells. nih.govmonash.edu

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Tracing and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and metabolic tracing. The incorporation of deuterium (B1214612) atoms at specific positions, as in this compound, is a key strategy in NMR-based research. clearsynth.comsimsonpharma.com Deuterium (²H) has a nuclear spin different from that of hydrogen (¹H) and does not produce a signal in ¹H NMR spectroscopy. studymind.co.uk

This property allows this compound to be used as a metabolic tracer. clearsynth.comsimsonpharma.com When introduced into a biological system, its metabolic fate can be followed by observing the appearance of the deuterium label in different molecules using ²H NMR or by noting the disappearance of specific proton signals in ¹H NMR spectra. studymind.co.uknih.gov This aids in mapping metabolic pathways and understanding the kinetics of polyglutamation and other biotransformations. clearsynth.comsimsonpharma.com Furthermore, deuterium labeling can simplify complex ¹H NMR spectra of biological samples, aiding in the structural characterization of the compound and its metabolites within a complex mixture. studymind.co.uknih.govnih.gov

Spectrophotometric and Fluorometric Assays for Enzyme Activity Measurements in Research Settings

Spectrophotometric and fluorometric assays are widely used in research to measure the activity of enzymes involved in methotrexate polyglutamation and deglutamation. These enzymes include folylpolyglutamate synthetase (FPGS), which adds glutamate residues, and gamma-glutamyl hydrolase (GGH), which removes them. mdpi.comtandfonline.com

While these assays may not directly use this compound as a substrate, they establish the principles for how it could be employed in a research context. For example, the activity of FPGS can be determined by monitoring the formation of polyglutamate products from a methotrexate substrate using techniques like UPLC-MS/MS. mdpi.comdntb.gov.ua Conversely, GGH activity can be measured by monitoring the breakdown of a polyglutamate substrate. nih.govmonash.edu Fluorometric assays for related enzymes, such as gamma-glutamyltransferase, have been developed using synthetic substrates that release a fluorescent product upon enzymatic action. nih.govnih.gov In a research setting, this compound could serve as a specific substrate or as an internal standard for the product in highly specialized enzyme kinetic studies.

Applications of Methotrexate D7 Hexaglutamate in Advanced Biochemical and Systems Biology Research

Elucidation of Intracellular Folate Cycle Dynamics and One-Carbon Metabolism Fluxes Using Stable Isotope Tracing

Stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic pathways. In this context, Methotrexate-d7 hexaglutamate is not typically used as a primary tracer to map the folate cycle itself, but rather serves as an essential tool for quantifying the effects of unlabeled methotrexate (B535133) on these pathways.

Researchers introduce stable isotope-labeled nutrients, such as [U-¹³C₆]-glucose, into cell or organoid cultures to track how carbon atoms are incorporated into downstream metabolites. nih.gov When cells are simultaneously treated with methotrexate, the resulting perturbations in the folate and one-carbon metabolism pathways can be observed by analyzing the isotopic labeling patterns of key molecules like nucleotides. nih.gov Methotrexate is known to inhibit dihydrofolate reductase (DHFR), which disrupts the regeneration of tetrahydrofolate, a crucial cofactor for one-carbon transfers necessary for purine (B94841) and thymidylate synthesis. nih.govresearchgate.net

The precise quantification required for this metabolic flux analysis is made possible by liquid chromatography-tandem mass spectrometry (LC-MS/MS), where stable isotope-labeled internal standards, such as deuterated methotrexate polyglutamates, are indispensable. researchgate.netsemanticscholar.orgobrnutafaza.hr By providing a known concentration of a compound that is chemically identical to the analyte but mass-shifted, this compound allows for correction of variations in sample extraction and instrument response, ensuring highly accurate measurement of the endogenous, unlabeled methotrexate polyglutamate pools that are actively perturbing the folate cycle. This approach, known as Deuterated Metabolic Imaging (DMI) when applied in vivo, provides localized information about flux through metabolic pathways. isotope.com

Quantification of FPGS and GGH Enzyme Activities in In Vitro and Ex Vivo Assays with Labeled Substrates

The intracellular efficacy of methotrexate is highly dependent on its conversion to polyglutamate forms, a process regulated by the opposing activities of folylpolyglutamate synthetase (FPGS), which adds glutamate (B1630785) residues, and gamma-glutamyl hydrolase (GGH), which removes them. mdpi.comresearchgate.net this compound is a vital component in the analytical methods used to measure the activity of these enzymes.

FPGS Activity Assays: In a typical in vitro FPGS assay, a cell lysate or purified enzyme is incubated with methotrexate (the substrate), L-glutamic acid, and ATP in a reaction buffer. mdpi.comnih.gov The enzyme catalyzes the addition of glutamate residues to methotrexate, forming a mixture of polyglutamates. To accurately quantify the specific products formed (e.g., methotrexate diglutamate, triglutamate), the reaction is stopped and analyzed by LC-MS/MS. In this analysis, a suite of stable isotope-labeled standards, including this compound and its shorter-chain analogs, are added to the sample. These standards allow for precise quantification of each polyglutamate species produced by the enzyme. researchgate.netsemanticscholar.org

GGH Activity Assays: GGH activity is measured by monitoring the breakdown of a polyglutamated substrate. Methotrexate hexaglutamate can serve as a substrate for GGH, which sequentially cleaves terminal glutamate residues. The reaction products, such as methotrexate pentaglutamate and free glutamic acid, are then quantified. nih.gov Colorimetric methods can be used to detect the released glutamic acid. nih.gov For more detailed kinetic studies, LC-MS/MS is employed to measure the disappearance of the substrate and the appearance of shorter-chain polyglutamates. Here again, this compound and its deuterated shorter-chain counterparts are used as internal standards to ensure accurate quantification of the enzymatic reaction rates.

The table below summarizes typical components of an in vitro FPGS assay.

ComponentFunctionTypical Concentration
Enzyme Source Cell Lysate or Purified FPGSVaries
Substrate 1 Methotrexate0.25 mM mdpi.com
Substrate 2 L-Glutamic Acid4-5 mM mdpi.comnih.gov
Cofactor ATP10 mM mdpi.com
Buffer Tris20 mM (pH 8.85) mdpi.comnih.gov
Ions MgCl₂, KCl20 mM each mdpi.com
Reducing Agent DTT or 2-mercaptoethanol (B42355)10 mM DTT or 100 mM 2-mercaptoethanol mdpi.comnih.gov
Detection LC-MS/MS with Deuterated StandardsN/A

Investigation of Metabolic Pathway Perturbations in Genetically Modified Cell Lines or Organoid Models

Patient-derived organoids and genetically modified cell lines have become indispensable models for studying how individual genetic differences affect drug response. These systems allow researchers to investigate the metabolic consequences of methotrexate treatment in a controlled, patient-relevant context.

Organoid Models: Organoids derived from tissues like oral mucosa or tumors can recapitulate the structure and function of the original tissue. plos.orgnih.gov Studies have shown that these organoids are sensitive to methotrexate, exhibiting cytotoxicity and reduced metabolic activity in a dose-dependent manner. plos.orgresearchgate.netresearchgate.net For example, research on malignant rhabdoid tumor organoids revealed that methotrexate treatment significantly lowers nucleotide levels and induces apoptosis, highlighting nucleotide synthesis as a key vulnerability. nih.gov In these studies, LC-MS/MS is used to measure the intracellular accumulation of various methotrexate polyglutamates and their impact on metabolite pools. The use of this compound as an internal standard is crucial for the accuracy of these measurements, allowing for a precise correlation between intracellular drug metabolite levels and the observed metabolic perturbations. nih.gov

Genetically Modified Cell Lines: Genetic variations, particularly single nucleotide polymorphisms (SNPs), in genes like FPGS and GGH can significantly alter enzyme activity and, consequently, a patient's response to methotrexate. nih.govnih.govaacrjournals.orgresearchgate.net Researchers can introduce specific SNPs into cell lines to study their functional effects. For instance, studies on FPGS variants have shown that certain mutations lead to reduced catalytic activity, resulting in decreased accumulation of long-chain methotrexate polyglutamates. nih.gov This, in turn, is associated with a higher risk of treatment failure. nih.gov In such experiments, cells are treated with methotrexate, and the resulting intracellular polyglutamate profiles are meticulously quantified by LC-MS/MS using deuterated standards to establish a direct link between the genetic variant and its metabolic phenotype. nih.gov

The following table shows examples of FPGS gene variants and their observed functional impact on methotrexate metabolism.

FPGS VariantCell ModelFunctional ImpactReference
rs35789560 (p.R466C) Sf9 insect cells (recombinant protein)Significantly lower enzymatic activity across all MTX-PG substrates. nih.gov
R424C AuxB1 cells (transfected)Reduced protein expression and altered enzyme kinetics; increased IC₅₀ for methotrexate. aacrjournals.org
S457F AuxB1 cells (transfected)Reduced protein expression and altered enzyme kinetics; increased IC₅₀ for methotrexate. aacrjournals.org

Comparative Biochemical Studies of this compound with Other Polyglutamate Analogs in Defined Experimental Systems

The biological activity of methotrexate is significantly enhanced by its polyglutamation. Different polyglutamate chain lengths (from two to seven glutamate residues, denoted MTX-Glu₂ to MTX-Glu₇) exhibit distinct biochemical properties. This compound (a labeled version of MTX-Glu₆) is used as an analytical standard in studies comparing these analogs.

Research has shown a clear structure-activity relationship regarding polyglutamate chain length and inhibitory potency against target enzymes. Studies using purified dihydrofolate reductase (DHFR) from various sources have demonstrated that longer-chain polyglutamates are more potent inhibitors than the parent drug. nih.govnih.gov For example, with sheep liver DHFR, the concentration of methotrexate required for 50% inhibition (IC₅₀) progressively decreases with each added glutamate residue, with MTX-Glu₆ being approximately three times more potent than MTX-Glu₁ (the parent drug). nih.gov

Furthermore, longer-chain polyglutamates exhibit prolonged intracellular retention due to their increased size and negative charge, and they dissociate more slowly from DHFR. nih.gov Dissociation experiments in human breast cancer cells revealed that while MTX-Glu₁ and MTX-Glu₂ had dissociation half-lives of 12 and 30 minutes, respectively, the half-lives for MTX-Glu₃, -Glu₄, and -Glu₅ were significantly longer, at over 100 minutes. nih.gov This tighter binding and slower dissociation contribute to a more sustained inhibition of the folate pathway. nih.gov The accurate quantification of each of these polyglutamate species in such comparative biochemical assays relies on robust analytical methods like LC-MS/MS, which utilize deuterated internal standards like this compound. researchgate.netnih.gov

The table below illustrates the relative inhibitory potency of different methotrexate polyglutamates against sheep liver DHFR.

CompoundRelative IC₅₀ (Compared to MTX-Glu₁)
Methotrexate (MTX-Glu₁) 1.00
MTX-Glu₂ ~0.85
MTX-Glu₃ ~0.70
MTX-Glu₄ ~0.55
MTX-Glu₅ ~0.40
MTX-Glu₆ ~0.33
Data derived from trends described in scientific literature. nih.gov

Development of High-Throughput Screening Assays for Modulators of Folate Metabolism Enzymes in Research

High-throughput screening (HTS) enables the rapid testing of large chemical libraries to identify molecules that can modulate the activity of a specific biological target. researchgate.net The development of robust HTS assays for folate metabolism enzymes like FPGS, GGH, and DHFR is crucial for discovering novel therapeutics.

The design of an HTS assay involves miniaturizing a biochemical reaction into a microplate format (e.g., 384- or 1536-well plates) and using a readout that can be measured quickly and automatically. nih.gov For folate pathway enzymes, this often involves:

A Labeled Substrate: This could be a fluorogenic or chromogenic substrate that produces a signal upon enzymatic conversion. For instance, GGH activity can be measured using a substrate like L-γ-Glutamyl-p-nitroanilide, which releases a colored product (p-nitroanilide) that can be detected spectrophotometrically. sigmaaldrich.comabcam.com

A Detection System: This can be based on absorbance, fluorescence, or luminescence. ark-tdm.com For example, a fluorescence polarization (FP)-based assay could be developed where a fluorescently labeled methotrexate analog binds to FPGS; an inhibitor would disrupt this binding and cause a change in the polarization signal. nih.gov

Automation: Robotic liquid handlers and plate readers are used to perform the thousands of reactions and measurements required for an HTS campaign. researchgate.net

The validation of an HTS assay is critical and involves assessing parameters like the Z' factor, which measures the statistical separation between positive and negative controls. A Z' factor above 0.5 is generally considered indicative of a robust and reliable assay suitable for screening. nih.gov

While direct screening might use simpler labeled substrates, the hits identified from an HTS campaign are often validated using more physiologically relevant assays. These secondary assays frequently employ LC-MS/MS to confirm the inhibitory activity of the compounds on the conversion of natural substrates, such as the polyglutamylation of methotrexate by FPGS. In these confirmatory steps, this compound and other deuterated analogs serve as the gold-standard internal standards for ensuring the accuracy of the results. researchgate.netsemanticscholar.org

Future Perspectives and Unexplored Research Frontiers

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity of Long-Chain Polyglutamates

The accurate measurement of long-chain methotrexate (B535133) polyglutamates, such as Methotrexate-d7 Hexaglutamate, in biological samples is a complex analytical task. The development of highly sensitive and specific methods is crucial for understanding their clinical significance. Current research is largely centered on refining liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. researchgate.netduke.edu Innovations in this area include the exploration of new stationary phases to improve the separation of these highly polar compounds and the use of advanced mass spectrometry for better specificity and reduced interference from the biological matrix. researchgate.netduke.edu

A significant focus is also on improving sample preparation methods. This includes the use of solid-phase extraction and other techniques to isolate methotrexate polyglutamates from complex samples, which helps to minimize interference and enhance the quality of the analytical signal. researchgate.netduke.edu The ultimate aim is to achieve lower limits of detection, allowing for the quantification of very low concentrations of these important metabolites. researchgate.netduke.edu

Analytical Technique AdvancementBenefit
Novel stationary phases in LC-MS/MSImproved separation of polar polyglutamates. researchgate.netduke.edu
High-resolution mass spectrometryEnhanced specificity and reduced matrix interference.
Advanced sample preparationMinimized ion suppression and improved signal-to-noise ratio. researchgate.netduke.edu

Integration of Multi-Omics Data with Stable Isotope Tracing for Systems-Level Understanding of Antifolate Metabolism

To gain a comprehensive understanding of how methotrexate is metabolized, researchers are integrating various "omics" data with stable isotope tracing. Using this compound as a stable isotope tracer allows for the detailed tracking of its metabolic fate within cells. nih.govnih.govplos.org This approach, combined with metabolomics, proteomics, and genomics, provides a holistic view of antifolate metabolism.

Metabolomics can identify the full range of methotrexate polyglutamates and other related metabolites. nih.gov Proteomics helps in quantifying the levels of key enzymes involved in methotrexate metabolism, such as folylpolyglutamate synthase (FPGS) and gamma-glutamyl hydrolase (GGH). nih.gov Concurrently, genomics can uncover genetic variations in these enzymes and in drug transporters that may affect how methotrexate is accumulated and processed in the body. nih.govdntb.gov.ua By combining these datasets, scientists can build detailed models that explain the variability in patient responses to methotrexate.

Exploration of Specific Enzyme Isoforms, Genetic Variants, and Their Impact on this compound Biotransformation

The conversion of methotrexate to its active polyglutamated forms is a critical step that influences its effectiveness. nih.gov The enzymes responsible for this process, FPGS and GGH, have different isoforms and are subject to genetic variations that can alter their activity. nih.govdntb.gov.ua A key area of future research is to understand the specific roles of these different enzyme isoforms in the formation and breakdown of long-chain polyglutamates like this compound.

Investigating the impact of single nucleotide polymorphisms (SNPs) and other genetic variants in the genes that code for these enzymes and related drug transporters is a major focus. nih.govnih.govnih.gov Understanding how these genetic differences affect the intracellular levels of methotrexate polyglutamates could pave the way for personalized treatment strategies tailored to an individual's genetic makeup. nih.govresearchgate.net

Enzyme/TransporterRole in Methotrexate MetabolismImpact of Genetic Variants
Folylpolyglutamate synthase (FPGS)Converts methotrexate to methotrexate polyglutamates. nih.govCan affect the retention of bioavailable methotrexate in the cell. nih.gov
Gamma-glutamyl hydrolase (GGH)Removes polyglutamates from methotrexate polyglutamates. nih.govCan lead to increased or decreased intracellular concentrations of methotrexate polyglutamates. nih.gov
Solute carrier genes (e.g., SLC22A2, SLC7A7)Transport of methotrexate into and out of cells.Associated with variations in methotrexate efficacy and toxicity. nih.gov

Computational and Artificial Intelligence Approaches for Predicting Polyglutamate Interactions and Metabolic Fate

The complex nature of methotrexate polyglutamation makes it well-suited for computational and artificial intelligence (AI) modeling. nih.govnih.govresearchgate.netacs.org These approaches are increasingly being used to predict the metabolic fate of methotrexate and its interactions within the cell. nih.govresearchgate.net Machine learning algorithms can analyze large datasets that include genetic information, protein expression levels, and clinical outcomes to identify patterns that predict how a patient will respond to methotrexate therapy. mdpi.com

Molecular docking and simulation studies can provide detailed insights into how methotrexate and its polyglutamated forms bind to their target enzymes and transporters. nih.govnih.gov These computational models can help predict how genetic variations might alter these interactions. nih.govnih.gov The integration of AI and computational modeling holds the potential to develop predictive tools that can assist clinicians in optimizing methotrexate treatment for individual patients. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Methotrexate-d7 Hexaglutamate in biological matrices, and how do they address metabolite interference?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity and sensitivity. Deuterated analogs (e.g., Methotrexate-d7) are used as internal standards to correct for matrix effects and ionization variability . To mitigate interference from metabolites like 7-hydroxy Methotrexate, chromatographic separation (e.g., reverse-phase HPLC with C18 columns) and selective multiple reaction monitoring (MRM) transitions are critical . Enzyme immunoassays (EIAs) are less specific and prone to cross-reactivity with metabolites, necessitating validation via LC-MS/MS for clinical correlations .

Q. How should researchers validate the structural integrity of this compound during synthesis or storage?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential. HRMS confirms molecular weight and isotopic purity (e.g., verifying seven deuterium atoms), while ¹H/¹³C NMR identifies positional deuteration and glutamyl linkage integrity . Stability studies under varying pH and temperature conditions should accompany these analyses, with degradation products characterized via fragmentation patterns in MS/MS .

Q. What experimental controls are necessary when studying this compound’s cellular uptake in vitro?

  • Methodological Answer : Include:

  • Negative controls : Cells treated with non-deuterated methotrexate to differentiate isotope effects.
  • Competitive inhibition : Co-treatment with excess folates (e.g., leucovorin) to confirm transporter-mediated uptake .
  • Matrix-matched calibration : Use deuterated internal standards to normalize for extraction efficiency and ion suppression in LC-MS workflows .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacokinetic (PK) data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Sample preparation : Inconsistent anticoagulant use (e.g., heparin vs. EDTA) alters protein binding and recovery rates .
  • Analytical variability : Cross-validate assays between labs using shared reference materials and harmonized MRM transitions .
  • Metabolite interference : Use time-course studies to differentiate parent drug from hexaglutamate hydrolysis products .
    • Statistical Approach : Apply nonparametric survival analysis (Kaplan-Meier) for censored PK data and mixed-effects modeling to account for inter-individual variability .

Q. What strategies optimize the synthesis of this compound to ensure isotopic purity and minimize hydrolysis?

  • Methodological Answer :

  • Deuterium incorporation : Use deuterated glutamic acid precursors in solid-phase peptide synthesis (SPPS), with rigorous purification via preparative HPLC .
  • Stabilization : Store lyophilized compounds at -80°C under argon to prevent deuteration loss and hydrolytic cleavage of glutamyl residues .
  • Quality control : Monitor deuteration levels via isotopic abundance ratios (HRMS) and assess hydrolysis via thin-layer chromatography (TLC) .

Q. How should researchers design experiments to investigate the intracellular polyglutamation kinetics of this compound?

  • Methodological Answer :

  • Time-resolved sampling : Collect cells at intervals (0–72 hrs) and quantify polyglutamate chain lengths via LC-MS/MS with MRM transitions specific to each glutamyl adduct .
  • Enzymatic inhibition : Use γ-glutamyl hydrolase (GGH) inhibitors (e.g., sulfasalazine) to isolate synthesis vs. degradation pathways .
  • Data normalization : Express results as ratios to housekeeping proteins (e.g., β-actin) to control for cell viability .

Data Presentation & Reproducibility Guidelines

  • Tables : Include parameters like limit of detection (LOD), recovery rates, and inter-day precision for analytical methods .
  • Figures : Use line graphs for PK profiles and bar charts for polyglutamation efficiency, with error bars representing SEM .
  • Reproducibility : Adhere to the "Methods and Materials" structure from Reviews in Analytical Chemistry for technical transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.